

# Phendioxan: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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## Compound of Interest

Compound Name: *Phendioxan*

Cat. No.: *B1680296*

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## Abstract

**Phendioxan**, with the systematic IUPAC name 2-(2,6-Dimethoxyphenoxy)-N-[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethan-1-amine, is a potent and selective  $\alpha$ 1-adrenergic receptor antagonist. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and pharmacological activity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

## Chemical Structure and Properties

**Phendioxan** is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. The core structure consists of a 1,4-benzodioxan moiety substituted with a phenyl group at the 3-position and a side chain containing a 2,6-dimethoxyphenoxy group linked via an ethylamine bridge.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; N1 [label="N"]; C21 [label="C"]; O3 [label="O"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; O4 [label="O"]; O5 [label="O"];

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// Phenyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5
-- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Benzodioxin part C8 -- C1 [len=1.5]; C7 -- C8 [len=1.5]; O1 -- C7 [len=1.5]; O1 -- C14
[len=1.5]; C14 -- C13 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10
[len=1.5]; C10 -- C9 [len=1.5]; C9 -- C14 [len=1.5]; O2 -- C9 [len=1.5]; O2 -- C8 [len=1.5];

// Side chain C7 -- C15 [len=1.5]; C15 -- N1 [len=1.5]; N1 -- C16 [len=1.5]; C16 -- C17 [len=1.5];
C17 -- O3 [len=1.5]; O3 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C20 [len=1.5]; C20 --
C25 [len=1.5]; C25 -- C24 [len=1.5]; C24 -- C23 [len=1.5]; C23 -- C18 [len=1.5]; C19 -- O4
[len=1.5]; O4 -- C21 [len=1.5]; C23 -- O5 [len=1.5]; O5 -- C22 [len=1.5];

// Positioning nodes C1 [pos="2,1.5!"]; C2 [pos="3,2.5!"]; C3 [pos="4,2.5!"]; C4 [pos="5,1.5!"];
C5 [pos="4,0.5!"]; C6 [pos="3,0.5!"]; C8 [pos="1,2.5!"]; C7 [pos="0,1.5!"]; O1 [pos="-1,2.5!"];
C14 [pos="-2,2!"]; C13 [pos="-3,2.5!"]; C12 [pos="-4,2!"]; C11 [pos="-4,1!"]; C10 [pos="-3,0.5!"];
C9 [pos="-2,1!"]; O2 [pos="-1,0.5!"]; C15 [pos="-0.5,-0!"]; N1 [pos="-1.5,-1!"]; C16
[pos="-2.5,-0.5!"]; C17 [pos="-3.5,-1.5!"]; O3 [pos="-4.5,-1!"]; C18 [pos="-5.5,-2!"]; C19
[pos="-6.5,-1.5!"]; C20 [pos="-7.5,-2!"]; C25 [pos="-7.5,-3!"]; C24 [pos="-6.5,-3.5!"]; C23
[pos="-5.5,-3!"]; O4 [pos="-6.5,-0.5!"]; C21 [pos="-7.5,0!"]; O5 [pos="-4.5,-4!"]; C22
[pos="-3.5,-4.5!"];

} end_dot
```

Figure 1: Chemical Structure of **Phendioxan**

## Table 1: Chemical and Physical Properties of Phendioxan

Property	Value	Reference
IUPAC Name	2-(2,6-Dimethoxyphenoxy)-N- {[(2R,3R)-3-phenyl-2,3- dihydro-1,4-benzodioxin-2- yl]methyl}ethan-1-amine	<a href="#">[1]</a>
CAS Number	130905-04-3	<a href="#">[1]</a>
Molecular Formula	C <sub>25</sub> H <sub>27</sub> NO <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	421.49 g/mol	<a href="#">[1]</a>
Appearance	Not specified in literature	
Melting Point	Not specified in literature	
Boiling Point	Not specified in literature	
Solubility	Not specified in literature	
pKa	Not specified in literature	
SMILES	COc1ccccc(c1OCCNC[C@H]2- -INVALID-LINK-- Oc4ccccc4O2)OC	
InChI	InChI=1S/C <sub>25</sub> H <sub>27</sub> NO <sub>5</sub> /c1-27- 21-13-8-14-22(28-2)25(21)29- 16-15-26-17-23-24(18-9-4-3-5- 10-18)31-20-12-7-6-11- 19(20)30-23/h3-14,23- 24,26H,15-17H2,1- 2H3/t23-,24-/m1/s1	<a href="#">[1]</a>

## Synthesis of Phendioxan

The synthesis of **Phendioxan** was first reported by Quaglia et al. in the Journal of Medicinal Chemistry in 1993. The synthetic route involves the reaction of a key benzodioxan intermediate with a substituted phenoxyethylamine derivative.

## Synthesis of Phendioxan

2,3-Epoxy-3-phenyl-1,4-benzodioxan

2-(2,6-Dimethoxyphenoxy)ethylamine

Phendioxan

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## Experimental Protocol: Synthesis of ( $\pm$ )-trans-N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine (Phendioxan)

A solution of 2,3-epoxy-3-phenyl-1,4-benzodioxan (1.0 g, 4.16 mmol) and 2-(2,6-dimethoxyphenoxy)ethylamine (0.82 g, 4.16 mmol) in 50 mL of absolute ethanol was heated under reflux for 8 hours. The solvent was then removed under reduced pressure. The resulting residue was treated with diethyl ether to afford a solid which was subsequently crystallized from a mixture of ethanol and diethyl ether.

Note: The original publication does not specify the yield or provide detailed spectral data for the final compound, **Phendioxan**. Researchers should perform standard analytical characterization (NMR, IR, Mass Spectrometry, and elemental analysis) to confirm the structure and purity of the synthesized compound.

## Pharmacological Activity

**Phendioxan** is a potent and selective antagonist of  $\alpha$ 1-adrenergic receptors. Its pharmacological activity has been characterized *in vitro* using isolated rat vas deferens.

## Table 2: Pharmacological Data for Phendioxan

Parameter	Value	Organ/Receptor	Reference
$\alpha$ 1-Adrenoceptor Antagonist Activity (pA2)	$8.87 \pm 0.12$	Rat Vas Deferens	<a href="#">[2]</a>
$\alpha$ 2-Adrenoceptor Antagonist Activity (pA2)	$6.25 \pm 0.09$	Rat Vas Deferens	<a href="#">[2]</a>
$\alpha$ 1/ $\alpha$ 2 Selectivity Ratio	417	-	<a href="#">[2]</a>

## Experimental Protocol: Evaluation of $\alpha$ -Adrenoceptor Blocking Activity

The  $\alpha$ -adrenoceptor antagonist activity was evaluated in isolated vasa deferentia from male Wistar rats. The tissues were suspended in a 20-mL organ bath containing Krebs solution at 32 °C, bubbled with a 95% O<sub>2</sub> and 5% CO<sub>2</sub> mixture. The contractile responses to norepinephrine (for  $\alpha$ 1-adrenoceptors) and clonidine (for  $\alpha$ 2-adrenoceptors) were recorded isometrically.

For the determination of pA2 values for  $\alpha$ 1-adrenoceptor antagonism, cumulative concentration-response curves to norepinephrine were obtained in the absence and presence of increasing concentrations of **Phendioxan**. For  $\alpha$ 2-adrenoceptor antagonism, the inhibitory effect of clonidine on electrically induced contractions was measured in the absence and presence of **Phendioxan**. The pA2 values were calculated according to the method of Arunlakshana and Schild.

## Signaling Pathway

As an  $\alpha$ 1-adrenergic receptor antagonist, **Phendioxan** competitively blocks the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to  $\alpha$ 1-adrenoceptors located on the postsynaptic membrane of smooth muscle cells. This blockade inhibits the G<sub>q</sub> protein-coupled signaling cascade, preventing the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium levels, leading to smooth muscle relaxation.

```
// Nodes NE [label="Norepinephrine\nEpinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
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from\nSarcoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein  
Kinase C\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth  
Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Smooth  
Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges NE -> Alpha1_AR [label="Activates"]; Phendioxan -> Alpha1_AR [label="Blocks",  
style=dashed, color="#EA4335"]; Alpha1_AR -> Gq [label="Activates"]; Gq -> PLC  
[label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 ->  
Ca_release; DAG -> PKC; Ca_release -> Contraction; PKC -> Contraction; Phendioxan ->  
Relaxation [style=bold, color="#34A853"]; } end_dot Figure 3: Phendioxan's Mechanism of  
Action
```

## Conclusion

**Phendioxan** is a well-characterized, potent, and selective α1-adrenergic receptor antagonist. This guide provides essential technical information regarding its chemical properties, synthesis, and pharmacological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the study of adrenergic systems and the development of novel therapeutics targeting these receptors. Further investigation into the physicochemical properties and a more detailed in vivo pharmacological profile would be beneficial for its potential development as a therapeutic agent.

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## References

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